4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphthalazin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphthalazin-1(2H)-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as PHZ-106 and is a small molecule inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner Max.
Wirkmechanismus
The mechanism of action of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphthalazin-1(2H)-one involves the inhibition of the protein-protein interaction between c-Myc and Max. c-Myc is a transcription factor that regulates the expression of genes involved in cell growth, proliferation, and differentiation. The overexpression of c-Myc has been linked to the development and progression of many types of cancer. Max is a protein that forms a heterodimer with c-Myc and enhances its transcriptional activity. PHZ-106 binds to the bHLHZip domain of c-Myc and disrupts the protein-protein interaction between c-Myc and Max, thereby reducing the transcriptional activity of c-Myc and inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphthalazin-1(2H)-one has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that PHZ-106 inhibits the growth of cancer cells and induces apoptosis (programmed cell death) in a dose-dependent manner. In vivo studies have shown that PHZ-106 inhibits tumor growth in mouse models of cancer. PHZ-106 has also been shown to cross the blood-brain barrier and reduce the levels of c-Myc in the brain, suggesting its potential applications in the treatment of Alzheimer's disease. In addition, PHZ-106 has been shown to inhibit the replication of HIV in vitro, indicating its potential applications in the treatment of HIV.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphthalazin-1(2H)-one in lab experiments is its specificity for c-Myc. PHZ-106 selectively inhibits the protein-protein interaction between c-Myc and Max, without affecting other transcription factors. This specificity reduces the potential for off-target effects and increases the accuracy of the results. However, one of the limitations of using PHZ-106 in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in a consistent and reproducible manner.
Zukünftige Richtungen
There are several future directions for the research on 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphthalazin-1(2H)-one. One direction is to further investigate its potential applications in cancer treatment. PHZ-106 has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Another direction is to explore its potential applications in other diseases such as Alzheimer's disease and HIV. PHZ-106 has shown some preliminary results in these areas, and further research is needed to determine its potential as a therapeutic agent. Finally, there is a need for the development of more soluble analogs of PHZ-106 that can be administered in aqueous solutions and have improved pharmacokinetic properties.
Synthesemethoden
The synthesis of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphthalazin-1(2H)-one involves the reaction of 2-methyl-1,4-dihydrophthalazine-3,6-dione with N-(2-aminoethyl)-3-(2,3-dihydro-1H-indol-1-yl)propanamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphthalazin-1(2H)-one has been extensively studied for its potential applications in cancer treatment. The c-Myc protein is a transcription factor that plays a critical role in the development and progression of many types of cancer. The overexpression of c-Myc has been linked to the uncontrolled growth and proliferation of cancer cells. PHZ-106 inhibits the protein-protein interaction between c-Myc and Max, thereby reducing the transcriptional activity of c-Myc and inhibiting the growth of cancer cells. In addition to cancer, PHZ-106 has also been studied for its potential applications in other diseases such as Alzheimer's disease and HIV.
Eigenschaften
IUPAC Name |
4-(2,3-dihydroindole-1-carbonyl)-2-methylphthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-20-17(22)14-8-4-3-7-13(14)16(19-20)18(23)21-11-10-12-6-2-5-9-15(12)21/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDVRLBZZZKNGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphthalazin-1(2H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.